1,3-Dimethylpyrrolidin-2-one 1,3-Dimethylpyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 60544-40-3
VCID: VC13287024
InChI: InChI=1S/C6H11NO/c1-5-3-4-7(2)6(5)8/h5H,3-4H2,1-2H3
SMILES: CC1CCN(C1=O)C
Molecular Formula: C6H11NO
Molecular Weight: 113.16 g/mol

1,3-Dimethylpyrrolidin-2-one

CAS No.: 60544-40-3

Cat. No.: VC13287024

Molecular Formula: C6H11NO

Molecular Weight: 113.16 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dimethylpyrrolidin-2-one - 60544-40-3

Specification

CAS No. 60544-40-3
Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
IUPAC Name 1,3-dimethylpyrrolidin-2-one
Standard InChI InChI=1S/C6H11NO/c1-5-3-4-7(2)6(5)8/h5H,3-4H2,1-2H3
Standard InChI Key BCNBMSZKALBQEF-UHFFFAOYSA-N
SMILES CC1CCN(C1=O)C
Canonical SMILES CC1CCN(C1=O)C

Introduction

Structural and Chemical Identification

Molecular Architecture

1,3-Dimethylpyrrolidin-2-one features a pyrrolidinone backbone (a five-membered lactam ring) with methyl substituents at positions 1 and 3. The carbonyl group at position 2 contributes to its polar aprotic solvent properties, enabling participation in hydrogen bonding and dipole-dipole interactions .

Table 1: Fundamental Molecular Properties

PropertyValueSource
CAS Number19597-07-0
Molecular FormulaC6H11NO\text{C}_6\text{H}_{11}\text{NO}
Molecular Weight113.16 g/mol
Density (25°C)0.973 g/cm³
Boiling Point197.6°C at 760 mmHg
Flash Point85.2°C

Spectroscopic Characteristics

  • NMR: The 1H^1\text{H}-NMR spectrum displays signals for methyl groups at δ 1.2–1.4 ppm (C-1 and C-3 CH3_3) and ring protons between δ 2.5–3.5 ppm.

  • IR: A strong absorption band at ~1680 cm1^{-1} corresponds to the carbonyl stretch .

Physical and Chemical Properties

Solubility and Reactivity

The compound is miscible with polar solvents (e.g., water, ethanol) and partially soluble in nonpolar solvents like hexane. Its lactam structure renders it stable under ambient conditions but reactive toward strong acids, bases, and reducing agents .

Table 2: Thermodynamic and Safety Data

ParameterValueSource
Melting PointNot available (liquid at 25°C)
Vapor Pressure~0.15 mmHg at 25°C
Autoignition Temperature>200°C
GHS Hazard CodesH315, H319, H335

Activity Coefficients in Solution

Studies on analogous pyrrolidinones (e.g., 1,5-dimethylpyrrolidin-2-one) reveal high activity coefficients (γ\gamma^\infty) for hydrocarbons in these solvents, suggesting utility in separation processes . For example, γ\gamma^\infty for benzene in 1,5-dimethylpyrrolidin-2-one at 298.15 K is 0.87, indicating favorable selectivity .

Industrial and Research Applications

Organic Synthesis

1,3-Dimethylpyrrolidin-2-one serves as:

  • Solvent: Facilitates reactions requiring polar aprotic conditions, such as SN2 substitutions and Grignard reactions.

  • Building Block: Undergoes alkylation at the nitrogen or α-carbon positions to yield pharmaceuticals (e.g., anticonvulsants) and agrochemicals.

Pharmaceutical Intermediates

Derivatives like 3-(aminomethyl)-1,3-dimethylpyrrolidin-2-one (CAS 1505580-78-8) are explored for neuroprotective and anticancer properties. In vitro studies show 50% cell viability inhibition in A549 lung cancer cells at 100 µM concentrations.

Exposure RouteAction
SkinWash with soap/water; remove contaminated clothing .
EyesRinse with water for 15 minutes; seek medical attention .
InhalationMove to fresh air; administer oxygen if needed .

Environmental Precautions

Prevent discharge into waterways. Use absorbents (e.g., vermiculite) for spills, followed by disposal in sealed containers .

SupplierPurityQuantityPrice (USD)Source
Apollo Scientific96%100 mg134
Matrix Scientific96%1 g377
AK Scientific97%250 mg150

Future Research Directions

  • Toxicological Studies: Long-term exposure risks remain unquantified.

  • Process Optimization: Scalable synthesis routes using green solvents (e.g., water) could enhance industrial viability .

  • Drug Development: Structural analogs warrant evaluation for kinase inhibition and antimicrobial activity.

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